molecular formula C11H13F3N2 B13526497 2-(Piperidin-2-yl)-3-(trifluoromethyl)pyridine

2-(Piperidin-2-yl)-3-(trifluoromethyl)pyridine

Cat. No.: B13526497
M. Wt: 230.23 g/mol
InChI Key: RXOMVYJFJYXKQH-UHFFFAOYSA-N
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Description

2-(Piperidin-2-yl)-3-(trifluoromethyl)pyridine is an organic compound with the molecular formula C11H13F3N2 It is a derivative of pyridine, substituted with a piperidine ring and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-2-yl)-3-(trifluoromethyl)pyridine typically involves the reaction of 2-chloropyridine with piperidine in the presence of a base, followed by the introduction of the trifluoromethyl group using a suitable reagent such as trifluoromethyl iodide. The reaction conditions often include the use of solvents like dimethylformamide or tetrahydrofuran, and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-2-yl)-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the pyridine ring to a piperidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or organic solvents, often under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran, typically at low temperatures.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate, usually in polar aprotic solvents.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Alkylated or acylated pyridine derivatives.

Scientific Research Applications

2-(Piperidin-2-yl)-3-(trifluoromethyl)pyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Materials Science: The compound is utilized in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.

    Biological Studies: It serves as a ligand in the study of enzyme inhibition and receptor binding, aiding in the understanding of biological pathways.

    Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals, contributing to the development of new products with enhanced performance.

Mechanism of Action

The mechanism of action of 2-(Piperidin-2-yl)-3-(trifluoromethyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring can form hydrogen bonds with active site residues, while the trifluoromethyl group enhances lipophilicity and membrane permeability. These interactions modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperidin-2-yl)-4-(trifluoromethyl)pyridine
  • 2-(Piperidin-2-yl)-5-(trifluoromethyl)pyridine
  • 2-(Piperidin-2-yl)-6-(trifluoromethyl)pyridine

Uniqueness

2-(Piperidin-2-yl)-3-(trifluoromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in the design of new molecules with tailored biological and chemical activities.

Properties

Molecular Formula

C11H13F3N2

Molecular Weight

230.23 g/mol

IUPAC Name

2-piperidin-2-yl-3-(trifluoromethyl)pyridine

InChI

InChI=1S/C11H13F3N2/c12-11(13,14)8-4-3-7-16-10(8)9-5-1-2-6-15-9/h3-4,7,9,15H,1-2,5-6H2

InChI Key

RXOMVYJFJYXKQH-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=C(C=CC=N2)C(F)(F)F

Origin of Product

United States

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